N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-chlorobenzamide is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. This compound features a unique arrangement of functional groups, including a pyrimidine ring, a pyrrole moiety, and a chlorobenzamide structure. Its structural characteristics suggest that it may interact with biological targets such as enzymes or receptors involved in critical signaling pathways.
This compound is primarily studied within the context of cancer research due to its potential as a kinase inhibitor, specifically targeting mutations associated with chronic myeloid leukemia. The presence of both the pyrimidine and pyrrole rings enhances its interaction with protein targets, making it a candidate for further pharmacological evaluation.
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-chlorobenzamide can be classified under the following categories:
The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-chlorobenzamide typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis can vary based on desired purity and yield, utilizing various reagents and conditions tailored for specific steps in the synthesis process.
The molecular formula for N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-chlorobenzamide is , with a molecular weight of approximately 345.81 g/mol. The structural features include:
Key structural data:
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-chlorobenzamide can undergo various chemical reactions:
Common reagents and conditions include:
The mechanism of action for N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-chlorobenzamide involves its interaction with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in disease pathways, particularly kinases associated with cell proliferation. This inhibition could lead to anticancer effects by disrupting signaling pathways that promote tumor growth and survival.
While specific physical properties such as density and boiling point are not readily available, it is essential to note that compounds of this nature typically exhibit moderate solubility in organic solvents and lower solubility in water.
Key chemical properties include:
Relevant analyses suggest that this compound's unique combination of functional groups contributes to its potential biological activities and reactivity profiles.
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-chlorobenzamide has several scientific applications:
This compound represents a promising candidate for further research aimed at understanding its full potential within medicinal chemistry and pharmacology.
The compound N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-chlorobenzamide (CAS: 1428357-03-2) emerged from rational drug design efforts targeting heterocyclic kinase inhibitors. Its core structure integrates three pharmacophoric elements critical for bioactivity:
Structural Innovations and Drug-LikenessKey physicochemical properties support its drug-like profile:
Table 1: Structural Comparison of Related Kinase Inhibitor Scaffolds
Compound | Core Heterocycle | Auxiliary Group | Molecular Weight | Key Modification | |
---|---|---|---|---|---|
Target Compound (CAS 1428357-03-2) | Pyrimidine | 2-Chlorobenzamide | 341.79 | Pyrrole N-linkage at C6 | |
Analog (CAS 1421530-10-0) | Pyrimidine | 2-Methylbenzamide | 321.38 | Methyl vs. Chloro substitution | |
JAK1 Inhibitor AZD4205 | Pyrimidine | Indole-propenamide | ~580 | Complex peptidomimetic extension | [5] |
The ethylenediamine linker (-NCCN-) balances conformational flexibility with metabolic stability, while the ortho-chlorine atom on the benzamide group augments target binding through halogen bonding and hydrophobic effects [2] [4]. This architecture exemplifies molecular hybridization, merging features of known kinase-inhibiting chemotypes into a novel entity with optimized properties.
This compound class exhibits selective inhibition of dysregulated kinases in cancer pathways, particularly those involving aberrant JAK/STAT, EGFR, or MAPK signaling. The design leverages:
Mechanistic InsightsPreclinical studies of structurally analogous compounds reveal:
Table 2: Binding Interactions of Key Structural Components
Structural Element | Interaction Type | Biological Target | Functional Consequence |
---|---|---|---|
Pyrimidine Core | H-bonding (hinge region) | Kinase ATP-binding site | Blocks ATP hydrolysis |
1H-Pyrrol-1-yl Group | Hydrophobic stacking | Gatekeeper residue | Enhances selectivity vs. off-target kinases |
2-Chlorobenzamide | Halogen bonding | Hydrophobic subpocket | Stabilizes inactive kinase conformation |
Ethylenediamine Linker | Flexible tethering | Solvent-exposed region | Optimizes spatial orientation of groups |
The compound’s synergistic potential is highlighted in patent literature, where analogs restore chemosensitivity in EGFR-resistant tumors by co-inhibiting JAK1-dependent survival pathways [4] [5]. Its modular design allows derivatization to fine-tune selectivity across kinase families, positioning it as a versatile scaffold for next-generation oncology therapeutics.
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5